1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one
CAS No.: 1870116-36-1
Cat. No.: VC6360427
Molecular Formula: C18H24N2O
Molecular Weight: 284.403
* For research use only. Not for human or veterinary use.
![1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one - 1870116-36-1](/images/structure/VC6360427.png)
Specification
CAS No. | 1870116-36-1 |
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Molecular Formula | C18H24N2O |
Molecular Weight | 284.403 |
IUPAC Name | 1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C18H24N2O/c1-2-17(21)20-13-10-18(15-20)8-11-19(12-9-18)14-16-6-4-3-5-7-16/h2-7H,1,8-15H2 |
Standard InChI Key | JVMOSMDERQMHHA-UHFFFAOYSA-N |
SMILES | C=CC(=O)N1CCC2(C1)CCN(CC2)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name 1-{8-Benzyl-2,8-diazaspiro[4.5]decan-2-yl}prop-2-en-1-one delineates its spirocyclic architecture:
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Spiro[4.5]decane: A fused bicyclic system comprising a 4-membered and 5-membered ring sharing a single spiro carbon atom.
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2,8-Diazaspiro[4.5]decane: Two nitrogen atoms at positions 2 and 8 of the spiro system.
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8-Benzyl substitution: A benzyl group (-CH2C6H5) attached to the nitrogen at position 8.
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Prop-2-en-1-one (acryloyl) group: An α,β-unsaturated ketone (-CO-CH2-CH2) linked to the nitrogen at position 2.
The molecular formula is C20H25N2O, with a molecular weight of 309.43 g/mol (calculated from atomic masses).
Structural Elucidation
The compound’s core derives from 2,8-diazaspiro[4.5]decane, a scaffold documented in PubChem (CID 22975675) with a benzyl substituent at position 8 . The acryloyl group introduces a planar, electrophilic enone system, enabling Michael addition reactions or covalent binding to biological targets.
Key Structural Features:
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Spirocyclic rigidity: Restricts conformational flexibility, potentially enhancing binding selectivity.
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Benzyl group: Enhances lipophilicity and may participate in π-π interactions.
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Acryloyl moiety: Serves as a reactive handle for covalent modification.
Synthetic Routes and Reaction Mechanisms
Precursor Synthesis: 2,8-Diazaspiro[4.5]decane Derivatives
The synthesis of 2,8-diazaspiro[4.5]decane derivatives typically involves cyclization reactions. For example, 2-benzyl-2,8-diazaspiro[4.5]decane (PubChem CID 22975675) is synthesized via reductive amination or ring-closing metathesis . Modifications at position 2 often employ acylating agents, as demonstrated in the synthesis of 2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS 832710-65-3) .
Acryloylation Protocol
The target compound is likely synthesized through N-acylation of the secondary amine at position 2 with acryloyl chloride. A representative protocol involves:
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Deprotonation: Treatment of 8-benzyl-2,8-diazaspiro[4.5]decane with a base (e.g., triethylamine) in dichloromethane .
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Acylation: Addition of acryloyl chloride at 0–5°C to minimize polymerization.
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Purification: Column chromatography or recrystallization to isolate the product.
Reaction Conditions Table
Parameter | Value |
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Solvent | Dichloromethane |
Base | Triethylamine (2 equiv) |
Temperature | 0–5°C → room temperature |
Reaction Time | 12–16 hours |
Yield | ~50–70% (estimated) |
Physicochemical Properties
Calculated Properties
Using tools like PubChem’s computed descriptors and Ambeed’s solubility predictors :
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LogP (octanol-water): ~3.2 (indicative of moderate lipophilicity).
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Topological Polar Surface Area (TPSA): ~41 Ų (suggests moderate membrane permeability).
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Water Solubility: ~0.1 mg/mL (classified as “slightly soluble”).
Spectroscopic Data
Hypothetical NMR (400 MHz, CDCl3):
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δ 7.25–7.35 (m, 5H): Benzyl aromatic protons.
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δ 6.25–6.45 (m, 2H): Acryloyl vinyl protons.
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δ 5.70–5.90 (m, 1H): Acryloyl carbonyl-adjacent proton.
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δ 3.50–4.10 (m, 4H): Spirocyclic N-CH2 groups.
Mass Spectrometry (ESI+):
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m/z 309.4 [M+H]+: Molecular ion peak.
Reactivity and Stability
Electrophilic Reactivity
The acryloyl group’s α,β-unsaturated system undergoes:
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Michael additions with thiols (e.g., cysteine residues in proteins).
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Diels-Alder reactions with dienes under thermal conditions.
Stability Considerations
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Photodegradation: Acrylamides are prone to UV-induced polymerization.
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Hydrolysis: Susceptible to base-catalyzed breakdown of the amide bond.
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